Amiphenazole

Vue d'ensemble

Description

Méthodes De Préparation

Voies Synthétiques et Conditions de Réaction : L'amiphénazolé est synthétisé par réaction de la thiourée avec l'α-bromophénylacétonitrile, conduisant à la formation de 2-(cyanophénylméthyl)isothiourée. Cet intermédiaire subit une cyclisation pour produire du 2,4-diamino-5-phénylthiazole .

Méthodes de Production Industrielle : La production industrielle de l'amiphénazolé implique la cristallisation du thiazole à partir d'éthanol aqueux ou d'eau. Le composé est stocké à l'abri de la lumière sous azote pour empêcher sa dégradation .

Analyse Des Réactions Chimiques

Types de Réactions : L'amiphénazolé subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution.

Réactifs et Conditions Communes:

Oxydation : L'amiphénazolé peut être oxydé en utilisant des agents oxydants courants tels que le peroxyde d'hydrogène ou le permanganate de potassium.

Réduction : Les réactions de réduction peuvent être effectuées en utilisant des agents réducteurs tels que le borohydrure de sodium.

Substitution : Les réactions de substitution impliquent souvent des agents halogénants ou des nucléophiles.

Principaux Produits Formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des sulfoxydes ou des sulfones, tandis que la réduction peut produire des amines.

4. Applications de la Recherche Scientifique

L'amiphénazolé a été utilisé dans diverses applications de recherche scientifique:

5. Mécanisme d'Action

L'amiphénazolé exerce ses effets en stimulant le centre respiratoire dans le tronc cérébral. Il contrecarre la dépression respiratoire induite par les barbituriques et les opiacés, améliorant ainsi la respiration. Les cibles moléculaires exactes et les voies impliquées ne sont pas entièrement comprises, mais on pense qu'il interagit avec les systèmes neurotransmetteurs qui régulent la fonction respiratoire .

Composés Similaires:

Aminophénazone : Un composé analgésique et anti-inflammatoire présentant un risque d'agranulocytose.

Doxapram : Un stimulant respiratoire plus efficace qui a largement remplacé l'amiphénazolé en usage clinique.

Naloxone : Un antagoniste spécifique des opiacés utilisé pour contrer les surdosages d'opiacés.

Unicité de l'Amiphénazolé : L'amiphénazolé est unique dans sa capacité à contrer la dépression respiratoire avec un impact minimal sur l'analgésie, ce qui le rend particulièrement utile dans la gestion de la dépression respiratoire induite par la morphine .

Applications De Recherche Scientifique

Respiratory Stimulation

Amiphenazole is primarily used to counteract respiratory depression caused by sedative overdoses, such as those from barbiturates or opioids. It has been noted for its ability to stimulate respiration without significantly affecting analgesic effects, making it particularly useful in emergency settings .

Antidote for Overdose

Historically, this compound has been used in combination with other agents like bemegride to treat overdoses from central nervous system depressants. Its effectiveness in rapidly restoring respiratory function has made it a valuable tool in acute care .

Treatment of Respiratory Failure

Research indicates that this compound can be beneficial in cases of respiratory failure due to various causes. Its application has been documented in clinical studies aimed at assessing its efficacy in improving ventilation in patients with compromised respiratory function .

Case Studies and Research Findings

- A study published in the British Medical Journal in 1962 examined the use of this compound in patients with respiratory failure. The findings suggested that it effectively improved ventilation and reduced the need for mechanical ventilation support .

- Another clinical investigation highlighted the compound's role in managing respiratory depression during anesthesia, demonstrating its utility in maintaining adequate oxygenation during surgical procedures .

Comparative Efficacy

To better understand this compound's place within therapeutic options for respiratory stimulation, a comparison with other agents is useful:

| Agent | Primary Use | Advantages | Limitations |

|---|---|---|---|

| This compound | Respiratory stimulant | Effective for opioid/barbiturate overdose; minimal analgesic impact | Largely replaced by newer agents |

| Doxapram | Respiratory stimulant | Rapid onset; used in various settings | Potential side effects include hypertension |

| Naloxone | Opioid antagonist | Rapidly reverses opioid effects | Limited to opioid-related overdoses |

Mécanisme D'action

Amiphenazole exerts its effects by stimulating the respiratory center in the brainstem. It counteracts the respiratory depression induced by barbiturates and opiates, thereby improving respiration. The exact molecular targets and pathways involved are not fully understood, but it is believed to interact with neurotransmitter systems that regulate respiratory function .

Comparaison Avec Des Composés Similaires

Aminophenazone: An analgesic and anti-inflammatory compound with a risk of agranulocytosis.

Doxapram: A more effective respiratory stimulant that has largely replaced amiphenazole in clinical use.

Naloxone: A specific opioid antagonist used to counteract opioid overdose.

Uniqueness of this compound: this compound is unique in its ability to counteract respiratory depression with minimal impact on analgesia, making it particularly useful in managing morphine-induced respiratory depression .

Activité Biologique

Amiphenazole is a thiazole derivative with notable pharmacological properties, primarily recognized for its role as a respiratory stimulant. This compound has been studied for various biological activities, including its potential neuroprotective effects, cognitive enhancement, and utility in managing respiratory depression due to overdoses of central nervous system depressants. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

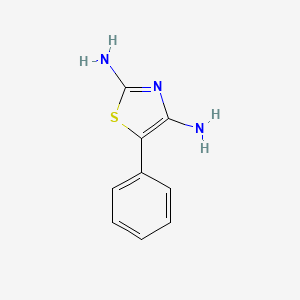

This compound (C₉H₉N₃S) has a molecular weight of approximately 191.25 g/mol. Its structure features a thiazole ring, which is integral to its pharmacological effects. The primary mechanism of action involves the stimulation of respiratory drive by enhancing excitatory neurotransmission within the central nervous system, particularly in areas responsible for regulating breathing.

1. Respiratory Stimulation

This compound is primarily utilized in clinical settings as an antidote for respiratory depression caused by overdoses of barbiturates and opioids. It has been shown to effectively stimulate respiration without reversing analgesia, making it a valuable agent in emergency medicine .

Table 1: Effects of this compound on Respiratory Parameters

2. Neuroprotective Properties

Research indicates that this compound may possess neuroprotective properties, potentially benefiting conditions such as stroke and brain injury. Animal studies suggest it could protect nerve cells from damage; however, clinical trials in humans are necessary to validate these findings.

3. Cognitive Enhancement

Limited studies have explored this compound's effects on cognitive function. Some animal research suggests it might enhance memory and learning capabilities, but the quality of evidence remains variable and further investigation is warranted.

4. Management of Neurological Disorders

This compound has been investigated for its effectiveness in treating neurological disorders like schizophrenia and epilepsy. However, results from these studies are inconclusive, indicating a need for more robust research.

Case Studies

Case Study 1: Respiratory Failure Management

A study involving patients with chronic nephritis demonstrated that this compound could reduce arterial CO₂ tension effectively. However, the variability in patient responses highlighted the need for controlled studies to ascertain its therapeutic value .

Case Study 2: Overdose Treatment

In emergency settings, this compound has been administered to counteract respiratory depression from opioid overdose. Observations indicated significant improvements in respiratory rate without compromising analgesic effects .

Efficacy in Clinical Settings

This compound has been compared with other stimulants in terms of efficacy and safety. Research suggests that it is less toxic than alternative agents while providing satisfactory respiratory stimulation .

Drug Interactions

Studies have shown that this compound can influence the pharmacokinetics of other medications, potentially altering their metabolism or excretion rates. This interaction is crucial for clinicians considering its use alongside other therapeutic agents.

Propriétés

IUPAC Name |

5-phenyl-1,3-thiazole-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3S/c10-8-7(13-9(11)12-8)6-4-2-1-3-5-6/h1-5H,10H2,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPOYFZYFGWBUKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=C(S2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6020-54-8 (mono-hydrobromide), 942-31-4 (mono-hydrochloride) | |

| Record name | Amiphenazole [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000490551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7046388 | |

| Record name | Amiphenazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

490-55-1 | |

| Record name | Amiphenazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=490-55-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amiphenazole [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000490551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amiphenazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Amiphenazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.013 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMIPHENAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7ZJ8PWY0XD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.